5-Chloropyridine-2-carboxamide
Overview
Description
5-Chloropyridine-2-carboxamide is a chemical compound with the molecular formula C6H5ClN2O . It is a structural motif found in numerous bioactive molecules .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The molecular structure of 5-Chloropyridine-2-carboxamide is available on PubChem . It is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .Chemical Reactions Analysis
The chemical reactions involving 5-Chloropyridine-2-carboxamide include a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Chloropyridine-2-carboxamide can be found on PubChem .Scientific Research Applications
Anticancer and Antioxidant Activities
5-Chloropyridine-2-carboxamide derivatives have been synthesized and characterized, showing promise in anticancer and antioxidant activities. Notably, compounds like N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide and its metal complexes demonstrated significant anticancer potential in MCF-7 breast cancer cells and antioxidant properties assessed by DPPH and ABTS assays (Yeşilkaynak et al., 2017).
Chemical Synthesis and Potential Medical Tracers
The compound's derivatives, like N-(2-aminoethyl)-5-fluoropyridine-2-carboxamide, have been explored for their potential as monoamine oxidase B (MAO-B) imaging tracers for positron emission tomography (PET), aiding in investigating neuropsychiatric diseases (Beer et al., 1995).
Novel Heterocyclic Compounds Synthesis
Reactions involving 2-chloropyridine-3-carbonyl chloride and derivatives of 5-Chloropyridine-2-carboxamide have led to the creation of new heterocyclic compounds with potential pharmaceutical applications (Caroti et al., 1986).
CB1 Receptor Modulation
Studies on 5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide have shed light on key structural requirements for allosteric modulation of the cannabinoid type 1 receptor (CB1), contributing to advancements in CB1-related therapeutics (Khurana et al., 2014).
Antimicrobial Activity
Some derivatives of 5-Chloropyridine-2-carboxamide have shown notable antimicrobial activities, providing a basis for developing new antimicrobial agents (Al-Omar & Amr, 2010).
Minor Groove Binding in DNA
Designed peptides like pyridine-2-carboxamide-netropsin have demonstrated specific binding in the minor groove of DNA, contributing to the understanding of DNA-protein interactions and potential therapeutic applications (Wade et al., 1992).
properties
IUPAC Name |
5-chloropyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c7-4-1-2-5(6(8)10)9-3-4/h1-3H,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPYOEMMLMVVQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619380 | |
Record name | 5-Chloropyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70619380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloropyridine-2-carboxamide | |
CAS RN |
370104-72-6 | |
Record name | 5-Chloropyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70619380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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